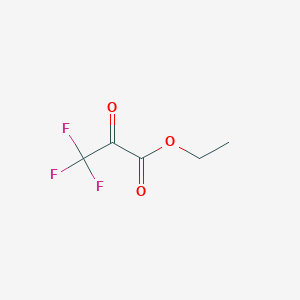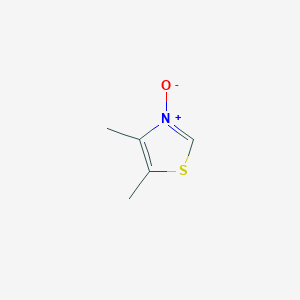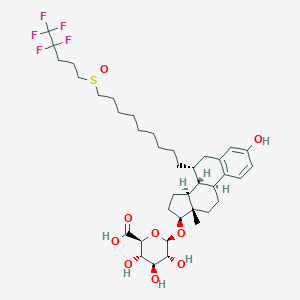
トリフルオロピルビン酸エチル
概要
説明
科学的研究の応用
Ethyl trifluoropyruvate has numerous applications in scientific research, including:
Organocatalysis and Enantioselective Synthesis: Used in the enantioselective arylation of ethyl 4,4,4-trifluoroacetoacetate, leading to chiral trifluoromethyl-substituted tertiary alcohols.
Trifluoroacetylation in Organic Chemistry: Provides a streamlined approach to preparing 3-trifluoroacetylindole derivatives.
Synthesis of Biochemically Relevant Compounds: Employed in the biomimetic transamination for the synthesis of β,β,β-trifluoroalanine.
Free-Radical Chemistry: Involved in reactions with aldehydes to yield β,β,β-trifluoro-α-(methoxycarbonyl)ethyl carboxylates.
作用機序
Target of Action
Ethyl Trifluoropyruvate is a trifluoromethylated compound . It is primarily used as a building block in synthetic chemistry for the synthesis of fluorine-containing compounds . It is also used as a reagent for the preparation of potential biologically active compounds .
Mode of Action
Ethyl Trifluoropyruvate is known to undergo enantioselective Friedel–Crafts alkylation with simple phenols and indoles . This reaction involves the transfer of a trifluoromethyl group from the ethyl trifluoropyruvate to the phenol or indole, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
It is known to participate in reactions leading to the formation of bi- and tricyclic compounds . When used in excess with acetone and diamines, it leads to the formation of dipyrrolo[1,2-a:2’,1’-b]imidazole-3,8-dione and dipyrrolo[1,2-a:2’,1’-b]pyrimidine-3,9-dione . An aldol mechanism has been proposed for these reactions .
Pharmacokinetics
Its physical properties such as its density (1283 g/mL at 25 °C) and refractive index (n20/D 1341) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of Ethyl Trifluoropyruvate’s action depend on the specific reaction it is involved in. For instance, in the preparation of potential biologically active compounds, it can lead to the formation of highly enantioselective organocatalytic hydroxyalkylation of indoles .
Action Environment
The action, efficacy, and stability of Ethyl Trifluoropyruvate can be influenced by various environmental factors. For instance, the reaction conditions such as temperature, solvent, and the presence of other reagents can affect the outcome of the reactions it participates in . .
生化学分析
Biochemical Properties
Ethyl Trifluoropyruvate plays a significant role in biochemical reactions. It has been reported to be involved in the enantioselective Friedel–Crafts alkylation of simple phenols and indoles
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: Ethyl trifluoropyruvate can be synthesized through the enantioselective Friedel–Crafts alkylation of simple phenols and indoles under different reaction conditions . Another method involves the reaction of ethyl 3,3,3-trifluorolactate with sodium hypochlorite in acetonitrile, followed by quenching with sodium thiosulfate pentahydrate and sodium hydrogencarbonate . The reaction is completed by removing solid matter through filtration and distillation to obtain ethyl trifluoropyruvate with high purity .
Industrial Production Methods: Industrial production of ethyl trifluoropyruvate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .
化学反応の分析
Types of Reactions: Ethyl trifluoropyruvate undergoes various chemical reactions, including:
Friedel–Crafts Alkylation: Enantioselective alkylation of phenols and indoles.
Trifluoroacetylation: Direct trifluoroacetylation of indoles to form 3-trifluoroacetylindole derivatives.
Multicomponent Domino Cyclization: Reaction with amino alcohols and acetone to form bicycles functionalized with hydroxyester fragments.
Common Reagents and Conditions:
Sodium Hypochlorite: Used in the synthesis of ethyl trifluoropyruvate from ethyl 3,3,3-trifluorolactate.
Acetonitrile: Solvent used in the synthesis process.
Indoles and Phenols: Substrates for Friedel–Crafts alkylation.
Major Products:
N-Heteroaryl (Trifluoromethyl) Hydroxyalkanoic Acid Esters: Formed from the reaction of ethyl trifluoropyruvate with various substrates.
3-Trifluoroacetylindole Derivatives: Resulting from trifluoroacetylation reactions.
類似化合物との比較
Ethyl trifluoropyruvate is unique due to its trifluoromethyl and carbonyl functional groups, which make it a versatile reagent in organic synthesis. Similar compounds include:
Methyl Trifluoropyruvate: Another trifluoromethylated compound used in similar reactions.
3,3,3-Trifluoropropionic Acid: A related compound with trifluoromethyl groups.
Ethyl Difluoroacetate: Used in similar synthetic applications.
Ethyl trifluoropyruvate stands out due to its specific applications in enantioselective synthesis and trifluoroacetylation, making it a valuable compound in both academic and industrial research.
特性
IUPAC Name |
ethyl 3,3,3-trifluoro-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHQVUNUOIEYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371934 | |
| Record name | Ethyl Trifluoropyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13081-18-0 | |
| Record name | Ethyl 3,3,3-trifluoro-2-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl Trifluoropyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3,3,3-trifluoro-2-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














